2,5-Dichlorothiophene-3-carbonyl chloride
Overview
Description
2,5-Dichlorothiophene-3-carbonyl chloride is a useful research compound. Its molecular formula is C5HCl3OS and its molecular weight is 215.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known to cause irritation to the eyes, skin, and mucous membranes , suggesting that it may interact with proteins or receptors in these tissues.
Result of Action
It is known to cause irritation to the eyes, skin, and mucous membranes , which suggests that it may induce inflammatory responses at the cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,5-Dichlorothiophene-3-carbonyl chloride. For instance, its reactivity and potential for causing irritation may be enhanced under certain conditions, such as high temperatures or acidic pH . Furthermore, it should be prevented from entering drains due to its potential environmental impact .
Properties
IUPAC Name |
2,5-dichlorothiophene-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl3OS/c6-3-1-2(4(7)9)5(8)10-3/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDFSMANOSKQRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380366 | |
Record name | 2,5-dichlorothiophene-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57248-14-3 | |
Record name | 2,5-dichlorothiophene-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,5-Dichlorothiophene-3-carbonyl chloride in the synthesis of 2-(substituted amino)-4H-thieno[3,2-e]-1,3-thiazin-4-ones?
A1: this compound serves as a crucial starting material in the synthesis of 2-(substituted amino)-4H-thieno[3,2-e]-1,3-thiazin-4-ones, as detailed in the research paper []. While the abstract doesn't provide the specific reaction scheme, it is highly likely that this compound acts as an electrophile. The chlorine atom of the carbonyl chloride group is easily replaced by nucleophiles, allowing for the attachment of various substituted amines. This step is likely key to building the thieno[3,2-e]-1,3-thiazin-4-one core structure. Further reactions and modifications would then lead to the diverse array of 2-(substituted amino)-4H-thieno[3,2-e]-1,3-thiazin-4-ones synthesized in the study.
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